molecular formula C10H25ClN2 B1664521 1,10-Decanediamine, dihydrochloride CAS No. 7408-92-6

1,10-Decanediamine, dihydrochloride

Cat. No.: B1664521
CAS No.: 7408-92-6
M. Wt: 208.77 g/mol
InChI Key: WUVDVRXQULRMSJ-UHFFFAOYSA-N
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Description

1,10-Decanediamine, dihydrochloride is a chemical compound with the molecular formula C10H24N2·2HCl. It is a derivative of 1,10-decanediamine, which is a linear aliphatic diamine. This compound is known for its applications in various fields, including polymer chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Decanediamine, dihydrochloride can be synthesized through the catalytic hydrogenation of decanedinitrile using Raney nickel as a catalyst. The reaction is typically carried out in the presence of ethanol and under high pressure of hydrogen gas . Another method involves the catalytic amination of decanediol at elevated temperatures (220-260°C) using Raney nickel .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Decanediamine, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,10-Decanediamine, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-decanediamine, dihydrochloride involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with metal ions, which is crucial in its role as a cross-linking agent and in the stabilization of polymer structures .

Comparison with Similar Compounds

  • 1,8-Diaminooctane
  • 1,12-Diaminododecane
  • Hexamethylenediamine
  • 1,4-Diaminobutane
  • 1,7-Diaminoheptane
  • 1,6-Diaminohexane
  • 1,9-Diaminononane
  • 1,3-Diaminopropane

Uniqueness: 1,10-Decanediamine, dihydrochloride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its flexibility and ability to form stable polymeric structures, making it particularly valuable in the synthesis of high-performance materials .

Properties

CAS No.

7408-92-6

Molecular Formula

C10H25ClN2

Molecular Weight

208.77 g/mol

IUPAC Name

decane-1,10-diamine;hydrochloride

InChI

InChI=1S/C10H24N2.ClH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-12H2;1H

InChI Key

WUVDVRXQULRMSJ-UHFFFAOYSA-N

SMILES

C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-]

Canonical SMILES

C(CCCCCN)CCCCN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,10-Decanediamine, dihydrochloride;  Decane-1,10-diamine dihydrochloride;  1,10-DECANEDIAMINE, DIHYDROCHLORIDE;  10-azaniumyldecylazanium dichloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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